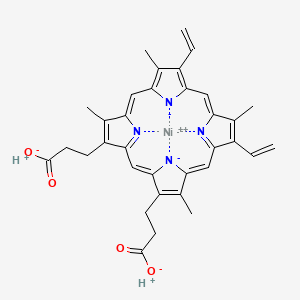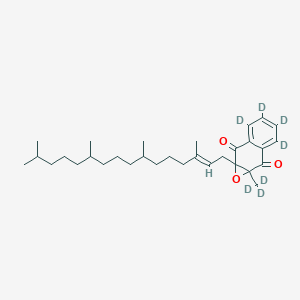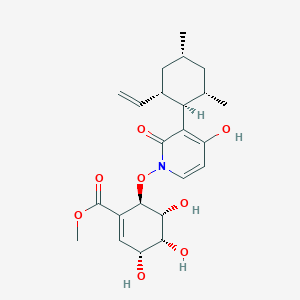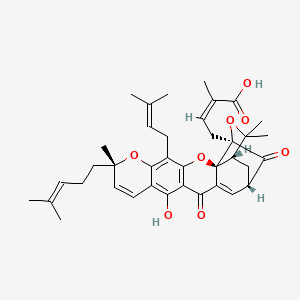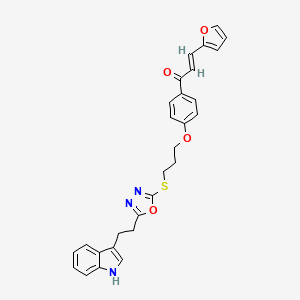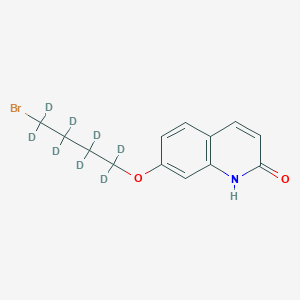
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)quinolin-2(1H)-one. This compound is characterized by the presence of a bromobutoxy group attached to the quinolinone core. The deuterium atoms in the compound are often used in research to study reaction mechanisms and metabolic pathways due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with quinolin-2(1H)-one.
Bromination: The quinolin-2(1H)-one is brominated to introduce the bromine atom at the desired position.
Alkylation: The brominated quinolin-2(1H)-one is then reacted with 4-bromobutanol to introduce the bromobutoxy group.
Deuteration: Finally, the compound is subjected to deuteration to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinone core.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinones, while oxidation and reduction reactions can produce quinolinone derivatives with different oxidation states.
科学研究应用
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 involves its interaction with specific molecular targets. The bromobutoxy group can participate in binding interactions with enzymes or receptors, influencing their activity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, providing insights into reaction mechanisms and pathways.
相似化合物的比较
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: Similar structure but lacks deuterium atoms.
7-(4-Bromobutoxy)-2(1H)-quinolinone: The non-deuterated version of the compound.
7-(4-Chlorobutoxy)quinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing metabolic pathways and studying reaction mechanisms with greater precision.
属性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
304.21 g/mol |
IUPAC 名称 |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
InChI 键 |
MBOHAVAGDOGRBS-RXCFTJSRSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
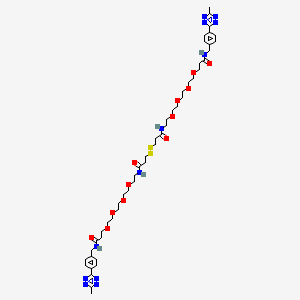
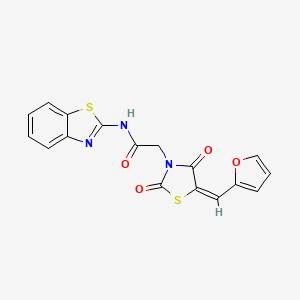

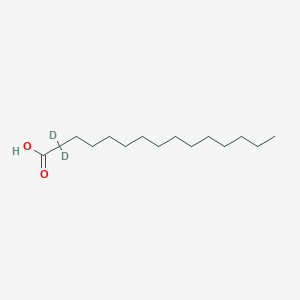
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

